Modulation of N-H Bond Dissociation Energy by Aryl Substitution
The bond dissociation energy (BDE) of the N-H bond in N-arylhydroxylamines is a key parameter governing their reactivity as hydrogen atom donors. The presence of electron-withdrawing groups, such as the ortho-chloro substituent in the target compound, is expected to lower the N-H BDE relative to unsubstituted N-phenylhydroxylamine, based on established linear free energy relationships [1]. While a specific BDE for N-(2-Chloro-4-methylphenyl)hydroxylamine was not found, the class-level effect is quantifiable using the Bordwell equation (BDE = 1.37pKHA + 23.1Eox + C) and data for analogous compounds. For instance, a p-cyano substituent on N-phenylhydroxylamine changes the pKa in DMSO from 24.8 to 22.3, demonstrating a significant shift in thermodynamic stability [1].
| Evidence Dimension | N-H Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | No direct experimental data found for N-(2-Chloro-4-methylphenyl)hydroxylamine. |
| Comparator Or Baseline | N-phenylhydroxylamine: pKa (DMSO) = 24.8; N-(p-cyanophenyl)hydroxylamine: pKa (DMSO) = 22.3 [1] |
| Quantified Difference | ΔpKa = -2.5 units (for p-cyano substitution). Ortho-chloro is expected to have a similar, though not identical, acidifying effect. |
| Conditions | Potentiometric titration in DMSO solvent [1] |
Why This Matters
Lower N-H BDE correlates with increased reactivity in hydrogen atom transfer (HAT) reactions, which can be a critical factor when selecting an intermediate for radical-mediated syntheses.
- [1] Bordwell, F. G., & Liu, W. Z. (1996). Equilibrium Acidities and Homolytic Bond Dissociation Energies of N−H and/or O−H Bonds in N-Phenylhydroxylamine and Its Derivatives. Journal of the American Chemical Society, 118(37), 8777-8781. View Source
